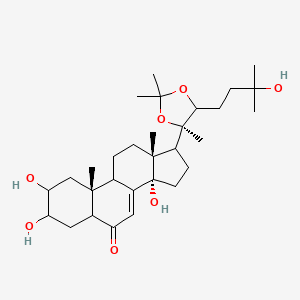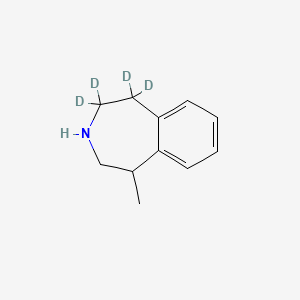
Eplerenone-methyl hydroxyacid-d3 (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eplerenone-methyl hydroxyacid-d3 (potassium) is a labeled metabolite of eplerenone, a selective aldosterone receptor antagonist. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its high purity and quality, making it a valuable tool for various experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eplerenone-methyl hydroxyacid-d3 (potassium) involves the incorporation of deuterium atoms into the eplerenone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of eplerenone-methyl hydroxyacid-d3 (potassium) involves large-scale chemical synthesis under controlled conditions. The process ensures high yield and purity of the final product. The production methods are designed to meet stringent quality standards required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Eplerenone-methyl hydroxyacid-d3 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives .
Applications De Recherche Scientifique
Eplerenone-methyl hydroxyacid-d3 (potassium) is widely used in scientific research due to its stability and labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the metabolic pathways of eplerenone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of eplerenone in the body.
Industry: Applied in the development of new drugs and therapeutic agents.
Mécanisme D'action
Eplerenone-methyl hydroxyacid-d3 (potassium) exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to increased plasma renin activity and aldosterone levels. The compound selectively targets mineralocorticoid receptors without affecting other steroid receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to eplerenone-methyl hydroxyacid-d3 (potassium) include:
Spironolactone: Another aldosterone receptor antagonist with a broader spectrum of activity.
Canrenone: A metabolite of spironolactone with similar pharmacological properties.
Drospirenone: A synthetic progestin with antimineralocorticoid activity.
Uniqueness
Eplerenone-methyl hydroxyacid-d3 (potassium) is unique due to its selective binding to mineralocorticoid receptors and its labeled nature, which makes it an invaluable tool for research. Its high purity and stability further enhance its utility in various scientific applications .
Propriétés
Formule moléculaire |
C24H31KO7 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
potassium;3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate |
InChI |
InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24-;/m1./s1/i3D3; |
Clé InChI |
PRKXKJMKEHYPBV-AGOVDEMZSA-M |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@]34[C@@H]1[C@@H]5CC[C@]([C@]5(C[C@H]3O4)C)(CCC(=O)[O-])O)C.[K+] |
SMILES canonique |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



oxane-2-carboxylic acid](/img/structure/B12425644.png)
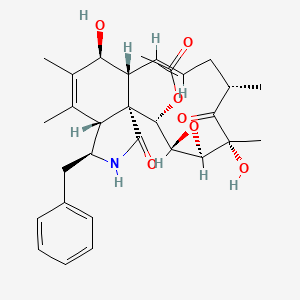
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
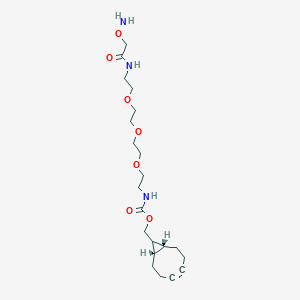


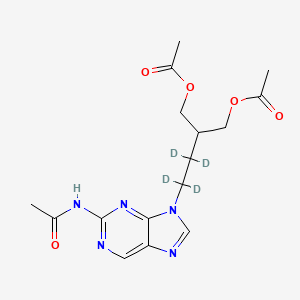
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
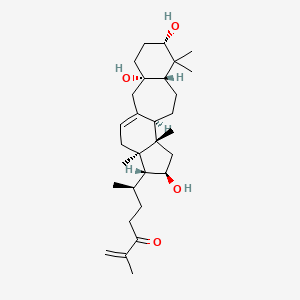
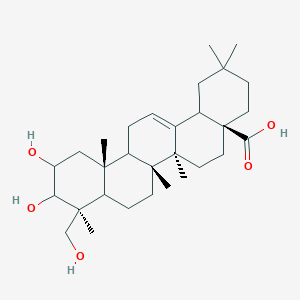
![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
